- Synthesis of monocycloalkyl-, functionally substituted bicycloalkylacrylate monomers and oligomersNeft Kimyasi va Neft E'mali Proseslari, 2014, 15(2), 120-131,
Cas no 95-11-4 (Bicyclo2.2.1hept-2-ene-5-carbonitrile)
95-11-4 structure
Bicyclo2.2.1hept-2-ene-5-carbonitrile Properties
Names and Identifiers
-
- Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
- Bicyclo[2.2.1]-5-heptene-2-carbonitrile
- 5-Norbornene-2-carbonitrile
- 5-Norbornene-2-carbonitrile (mixture of isomers)
- BERYLLIUM COPPER ALLOY
- 2-Cyano-5-nor
- 2-Cyano-5-norbornene
- 2-Cyanonorborn-5-ene
- 5-cyano-2-norbornene
- 5-Norbornene-2-carbonitrile, Mixture of isoMers
- Norborn-5-ene-2-carbonitrile
- norbornene-2-carbonitrile
- Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (mixture of isomers)
- 5-Cyanobicyclo[2.2.1]hept-2-ene (mixture of isomers)
- 5-Cyano-2-norbornene (mixture of isomers)
- 5-Norbornene-2-carbonitrile, endo-
- 5-Cyanobicyclo[2.2.1]hept-2-ene
- endo-2-Cyanobicyclo(2-2-1)hept-5-ene
- Bicyclo(2.2.1)hept-5-ene-2-carbonitrile
- BMAXQTDMWYDIJX-UHFFFAOYSA-N
- Bicyclo(2.2.1)hept-5-ene-2-carbonitrile, endo-
- 5-norbornene-2-nitrile
- 5-Norbornene-2-carbonitrile (6CI, 7CI, 8CI)
- 2-Cyanobicyclo[2.2.1]hept-5-ene
- 5-Cyanonorbornene
- Bicyclo[2.2.1]-5-hepten-2-carbonitrile
- Norbornenecarbonitrile
- 5-Norbornene-2-carbonitrile,mixture of isomers
- NSC 147246
- BRN 2042173
- 5-NORBORNENE-2-CARBONITRILE
- J-517889
- J-802153
- SCHEMBL200610
- DB-003040
- BRN 3195856
- ALBB-025899
- CS-W013582
- AS-19020
- NSC147246
- 30811-49-5
- AC-4856
- 95-11-4
- MFCD00167563
- 3-09-00-00300 (Beilstein Handbook Reference)
- AI3-05928
- WLN: L55 A CUTJ FCN
- NSC-147246
- 2888-90-6
- N0897
- D70663
- AKOS015840943
- endo-5-cyanobicyclo[2.2.1]hept-2-ene
- NS00041032
- EN300-296047
- EINECS 202-391-5
- NSC 46416
- DTXSID20870949
- bicyclo[2.2.1]-5-heptene-2-carbonitrile
- +Expand
-
- MFCD00167563
- BMAXQTDMWYDIJX-UHFFFAOYSA-N
- 1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2
- N#CC1C2CC(C=C2)C1
- 3195856
Computed Properties
- 119.07300
- 0
- 1
- 0
- 119.073499
- 9
- 196
- 0
- 0
- 3
- 0
- 0
- 1
- 1.4
- 0
- 23.8
Experimental Properties
- 1.72218
- 23.79000
- n20/D 1.488(lit.)
- 82-86 °C/10 mmHg(lit.)
- 10°C(lit.)
- 0.3±0.4 mmHg at 25°C
- Fahrenheit: 150.8 ° f < br / > Celsius: 66 ° C < br / >
- Colorless Transparent Liquid
- Not determined
- 0.999 g/mL at 25 °C(lit.)
Bicyclo2.2.1hept-2-ene-5-carbonitrile Security Information
- GHS07
- RB7930000
- 3
- S26-S36/37/39-S36/37
- R20/21/22
- Xn
- NONH for all modes of transport
- H302,H312,H315,H319,H332,H335
- P261,P280,P305+P351+P338
- warning
- Keep away from high temperatures, sparks and flames. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- 20/21/22-36/37/38
- Warning
Bicyclo2.2.1hept-2-ene-5-carbonitrile Customs Data
- 2926909090
-
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Bicyclo2.2.1hept-2-ene-5-carbonitrile Price
Bicyclo2.2.1hept-2-ene-5-carbonitrile Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Acetohydroxamic acid Catalysts: Bismuth triflate Solvents: Acetonitrile ; 15 h, reflux
Reference
- Acetohydroxamic acid. A new reagent for efficient synthesis of nitriles directly from aldehydes using Bi(OTf)3 as the catalystTetrahedron Letters, 2012, 53(27), 3421-3424,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Bis[μ-[1,1′-methylenebis[1,1-diphenylphosphine-κP]]]bis(nitrato-κO,κO′)dicopper ; 5 °C
Reference
- Production method of norbornene derivatives by Diels-Alder reaction, China, , ,
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Solvents: Methanol ; 45 min, 40 °C; 1 h, 40 - 50 °C
Reference
- Process for preparation of 5-acetylnorbornene by reaction of cyclopentadiene with acrylonitrile and treatment of the resulting 5-cyanonorbornene with methylmagnesium bromide., World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 273 K; 12 h, 293 K; 293 K → 195 K
1.2 Solvents: Acetonitrile , Dichloromethane ; 195 K; 5 min, 273 K
1.2 Solvents: Acetonitrile , Dichloromethane ; 195 K; 5 min, 273 K
Reference
- Entrapment of cyclopentadiene in zeolite NaY and its application for solvent-free Diels-Alder reactions in the nanosized confined environmentTetrahedron Letters, 2004, 45(25), 4943-4946,
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Ammonium thiocyanate , Oxygen Catalysts: Sodium fluorescein Solvents: Acetonitrile ; 10 h, rt
Reference
- Thiocyanate radical mediated dehydration of aldoximes with visible light and airChemical Communications (Cambridge, 2019, 55(65), 9701-9704,
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: Iron, [2-(dicyclohexylphosphino-κP)phenolato-κO][(1,2,3,4,5-η)-1,2,3,4,5-pentame… Solvents: Toluene ; 1 h, 25 °C
Reference
- Bioinspired Iron-Catalyzed Dehydration of Aldoximes to Nitriles: A General N-O Redox-Cleavage MethodJournal of Organic Chemistry, 2022, 87(16), 10848-10857,
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Alumina , Hydroxyamine hydrochloride , Potassium fluoride
1.2 Reagents: Carbon disulfide Solvents: Acetonitrile
1.2 Reagents: Carbon disulfide Solvents: Acetonitrile
Reference
- Microwave activation in organic synthesis: an efficient one-pot synthesis of nitriles from aldehydesChemistry & Industry (London, 1991, (5),,
Bicyclo2.2.1hept-2-ene-5-carbonitrile Raw materials
- Bicyclo[2.2.1]heptane-2-carbonitrile
- tert-Butylcatechol
- 5-Norbornene-2-carboxaldehyde
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde,oxime
- bicyclo2.2.1hept-5-ene-2-carboxamide
Bicyclo2.2.1hept-2-ene-5-carbonitrile Preparation Products
Bicyclo2.2.1hept-2-ene-5-carbonitrile Suppliers
J&K Scientific
Audited Supplier
(CAS:95-11-4)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Hubei Chaoshun Biotechnology Co., Ltd.
Audited Supplier
(CAS:95-11-4)
WANG XIAN SHENG
15927806810
174160056@qq.com
Wuhan Newgreat Chemical Co., Ltd
Audited Supplier
(CAS:95-11-4)
ZHANG JING LI
18502781673
new_great@163.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:95-11-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:95-11-4)
TANG SI LEI
15026964105
2881489226@qq.com
Bicyclo2.2.1hept-2-ene-5-carbonitrile Related Literature
-
Fa-Guang Zhang,Xiao-Yan Zhu,Shen Li,Jing Nie Chem. Commun., 2012,48, 11552-11554
-
R. Pérez-Hernández,G. Mondragón-Galicia,A. Allende Maravilla,J. Palacios Phys. Chem. Chem. Phys., 2013,15, 12702-12708
-
3. Visible light-induced free radical promoted cationic polymerization using organotellurium compounds†Kerem Kaya,Mustafa Seba,Takehiro Fujita,Shigeru Yamago Polym. Chem., 2018,9, 5639-5643
-
Martin Matwiejuk,Joachim Thiem Chem. Commun., 2011,47, 8379-8381
-
Abhishek P. Dhand,Ryan Poling-Skutvik,Chinedum O. Osuji Soft Matter, 2021,17, 4517-4524
-
Marcel Dillenburger,Katharina Landfester,David Y. W. Ng,Klaus Müllen,Tanja Weil Chem. Commun., 2020,56, 8663-8666
-
M. V. P. S. Vishnuvardhan,Saidi Reddy V.,Kunta Chandrasekhar,V. Lakshma Nayak,Ibrahim Bin Sayeed,Abdullah Alarifi Med. Chem. Commun., 2017,8, 1817-1823
-
9. Disentangling physics and chemistry in AGB outflows: revealing degeneracies when adding complexity†Marie Van de Sande,Catherine Walsh,Tom J. Millar Faraday Discuss., 2023,245, 586-608
-
10. Hydroxyapatite doped CeO2 nanoparticles: impact on biocompatibility and dye adsorption properties†Savita Chaudhary,Priyanka Sharma,Renu,Rajeev Kumar RSC Adv., 2016,6, 62797-62809
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:95-11-4)Bicyclo2.2.1hept-2-ene-5-carbonitrile
99%/99%
100g/500g
157.0/553.0